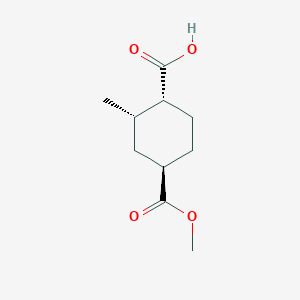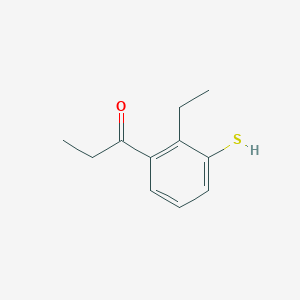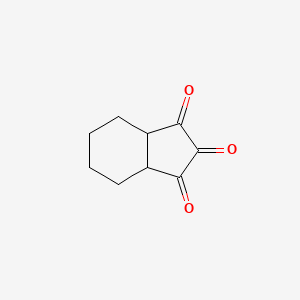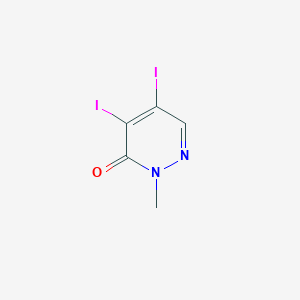
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of a fluorine atom at the 6th position, a chlorine atom at the 2nd position, and a methoxymethoxy group at the 3rd position on the benzaldehyde ring. It is a solid at room temperature and is used in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Halogenation: Introduction of chlorine and fluorine atoms at the desired positions on the benzaldehyde ring.
Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methoxymethoxylation processes under controlled conditions to ensure high yield and purity. The reaction conditions typically include:
Temperature: Controlled to optimize the reaction rate and yield.
Solvent: Suitable solvents like dichloromethane or toluene are used.
Catalysts: Catalysts such as Lewis acids may be employed to facilitate the reactions.
化学反応の分析
Types of Reactions
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
科学的研究の応用
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the benzaldehyde moiety.
Pathways: It may inhibit or activate certain biochemical pathways depending on the context of its use.
類似化合物との比較
Similar Compounds
2-Fluoro-3-methoxybenzaldehyde: Lacks the chlorine atom and methoxymethoxy group.
2-Chloro-6-fluorobenzaldehyde: Lacks the methoxymethoxy group.
Uniqueness
6-Fluoro-2-Chloro-3-(methoxymethoxy)benzaldehyde is unique due to the presence of both halogen atoms and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C9H8ClFO3 |
|---|---|
分子量 |
218.61 g/mol |
IUPAC名 |
2-chloro-6-fluoro-3-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H8ClFO3/c1-13-5-14-8-3-2-7(11)6(4-12)9(8)10/h2-4H,5H2,1H3 |
InChIキー |
RPODJWYXVDATDW-UHFFFAOYSA-N |
正規SMILES |
COCOC1=C(C(=C(C=C1)F)C=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{5-[4-(2-hydroxy-ethyl)-5-methyl-4H-[1,2,4]triazol-3-yl]-2-methyl-phenoxymethyl}-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B14069071.png)






![4-Fluoropyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14069126.png)

